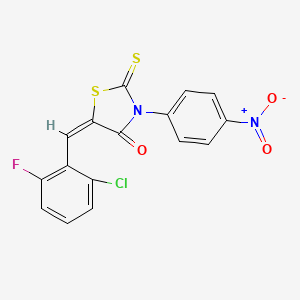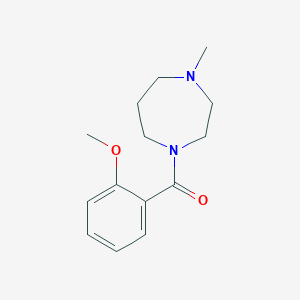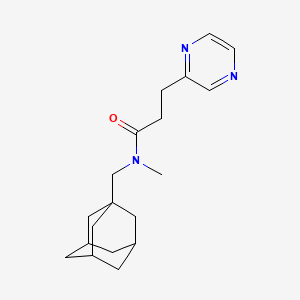![molecular formula C18H18ClFN4OS B5432910 2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B5432910.png)
2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide is a synthetic compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CFTR inhibitor, as it has been found to inhibit the activity of cystic fibrosis transmembrane conductance regulator (CFTR) protein.
科学研究应用
2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide inhibitor has been extensively studied for its potential applications in the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the this compound gene, which encodes the this compound protein. This compound inhibitor has been found to inhibit the activity of this compound protein, which could potentially alleviate the symptoms of CF.
作用机制
2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide inhibitor works by binding to the ATP-binding site of this compound protein and inhibiting its activity. This compound protein is a chloride channel that regulates the transport of chloride ions across cell membranes. In CF patients, mutations in the this compound gene result in the production of a defective this compound protein, which leads to the accumulation of mucus in the lungs and other organs. This compound inhibitor has been found to reduce the production of mucus and improve lung function in CF patients.
Biochemical and Physiological Effects:
This compound inhibitor has been found to have several biochemical and physiological effects. It has been shown to reduce the production of mucus in the lungs and other organs, improve lung function, and reduce inflammation. This compound inhibitor has also been found to improve the absorption of nutrients in the digestive system and reduce the incidence of diarrhea in CF patients.
实验室实验的优点和局限性
2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide inhibitor has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using this compound inhibitor in lab experiments. It is a potent inhibitor of this compound protein, which could lead to off-target effects. It is also not suitable for use in animal studies, as it is highly toxic.
未来方向
There are several future directions for research on 2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide inhibitor. One area of research is the development of more potent and selective inhibitors of this compound protein. Another area of research is the optimization of the synthesis method to improve the yield and purity of this compound inhibitor. Additionally, there is a need for further studies on the long-term safety and efficacy of this compound inhibitor in CF patients.
合成方法
The 2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide inhibitor was first synthesized by a team of researchers led by Dr. David C. Gadsby at the Rockefeller University in New York. The synthesis method involves several steps, starting with the reaction of 2-chloro-4-fluorobenzylamine with piperazine to form 4-(2-chloro-4-fluorobenzyl)-1-piperazine. This intermediate is then reacted with 3-cyano-2-thiophenecarboxylic acid to form the final product, this compound.
属性
IUPAC Name |
2-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-N-(3-cyanothiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN4OS/c19-16-9-15(20)2-1-14(16)11-23-4-6-24(7-5-23)12-17(25)22-18-13(10-21)3-8-26-18/h1-3,8-9H,4-7,11-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQHDRBHQLHUJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)CC(=O)NC3=C(C=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-propylisonicotinamide](/img/structure/B5432830.png)
![ethyl 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5432851.png)
![N-[(1-butyl-4-piperidinyl)methyl]-3-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5432856.png)

![3-[2-(hexylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432869.png)
![(3aS*,6aR*)-5-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5432875.png)
![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5432884.png)
![3-{2-[(1-ethylcyclopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432889.png)
![2-[(3-methylbenzoyl)amino]-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5432896.png)
![allyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5432918.png)

![2-(4-fluorophenyl)-4-[4-(1H-tetrazol-1-yl)butanoyl]morpholine](/img/structure/B5432924.png)

